Lithium arsenate

Vue d'ensemble

Description

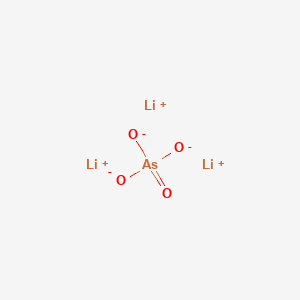

Lithium arsenate is a binary inorganic compound of lithium and arsenic . It is a dark brown crystalline substance of great reactivity .

Synthesis Analysis

Lithium arsenate can be synthesized by heating stoichiometric amounts of arsenic and lithium in an inert atmosphere . Another method involves mixing a lithium source with arsenious trioxide under controlled conditions .Molecular Structure Analysis

The molecular formula of lithium arsenate is AsLi3O4 . It has a monoisotopic mass of 159.949265 Da .Chemical Reactions Analysis

A method for the quantitative determination of lithium and arsenic in lithium arsenide involves treating the sample with distilled water in a special apparatus. The arsine formed is absorbed in bromine water, and the lithium in the residual aqueous solution is determined by titration with standard acid .Physical And Chemical Properties Analysis

Lithium arsenate has a molecular weight of 159.8 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique

Arsenate Sorption : Lithium/aluminum layered double hydroxide intercalated by chloride (Li/Al LDH-Cl) demonstrates superior arsenate sorption capabilities. It has been found to have a sorption maximum for arsenate approximately six times higher than that of gibbsite. This suggests its potential use in environmental applications for the removal or management of arsenate from water sources (Liu et al., 2006).

Adsorption Behavior of Arsenate : The adsorption behavior of arsenate on Li/Al LDH-Cl involves inner-sphere complexes, predominantly on the planar surfaces and edges of Li/Al LDH-Cl. This mechanism points towards the efficient use of Li/Al LDH-Cl in trapping anionic compounds, potentially in water treatment processes (Liu et al., 2010).

Use in Lithium Batteries : Silver arsenate has been investigated as a potential cathodic material in lithium batteries, demonstrating the utility of arsenate compounds in energy storage technologies. This research underlines the potential application of lithium arsenate in battery technology (Scrosati et al., 1978).

Synthesis of Fluorochemicals : Lithium-based fluorochemicals like Lithium hexafluoro arsenate (LiAsF6) have been developed through environmentally friendly methods. LiAsF6 is extensively used in lithium cells due to its stability, indicating its significance in the field of rechargeable lithium cells (Subramania et al., 2005).

Effect on Biological Systems : A study on rats revealed that lithium treatment can aggregate adverse effects on erythrocytes when subjected to arsenic exposure. This research provides insights into the biological impacts of lithium in conjunction with arsenic, which is crucial for understanding its pharmacological and toxicological aspects (Bhardwaj et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

trilithium;arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.3Li/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJKOXNPYVUXNC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[O-][As](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li3AsO4, AsLi3O4 | |

| Record name | trilithium arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801070284 | |

| Record name | Arsenic acid (H3AsO4) lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801070284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium arsenate | |

CAS RN |

13478-14-3 | |

| Record name | Arsenic acid (H3AsO4), lithium salt (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), lithium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenic acid (H3AsO4) lithium salt (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801070284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilithium arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)

![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)